
Tilorone
Overview
Description
Tilorone dihydrochloride (2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride) is a synthetic, low-molecular-weight compound first reported in 1970 for its broad-spectrum antiviral activity . Structurally, it features a fluorenone skeleton modified with amino-alkoxy side chains, enabling interferon (IFN) induction and host-mediated immunomodulatory effects . It is orally bioavailable and exhibits multifunctional pharmacological properties, including:
- Antiviral activity: Inhibits DNA/RNA viruses (e.g., Ebola, SARS-CoV-2, herpesviruses) by suppressing viral replication and inducing IFN-α/β .
- Anticancer activity: Selectively inhibits cyclin-dependent kinases and enhances natural killer (NK) cell activity .
- Immunomodulation: Enhances phagocytosis, B-cell antibody production, and mitigates neuroinflammation .
- Antipyretic and anti-inflammatory effects: Central nervous system-mediated antipyresis comparable to sodium salicylate and indomethacin .
Improved synthesis methods, such as methyl esterification of intermediates, have enhanced its yield (60% overall) and purity, facilitating clinical scalability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tilorone involves multiple steps, starting with the preparation of 2,7-dihydroxyfluoren-9-one, which is a key intermediate. This compound is then substituted with appropriate dialkylaminoalkyl halides to produce this compound . The process involves methyl esterification of 4,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid under milder conditions with higher yield .
Industrial Production Methods: An efficient, safe, and cost-effective method for the preparation of 2,7-dihydroxy-9-fluorenone, useful for the synthesis of this compound and its salts, has been developed. This method involves oxygenation of fluorene, nitration of fluorenone followed by reduction and diazotization . The current synthesis method has relatively simple operation, mild reaction conditions, high yield (80-97%), and uses filtration and crystallization methods for product purification .
Chemical Reactions Analysis
Types of Reactions: Tilorone undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been found to inhibit replicative and reverse-transcriptive enzymes of Escherichia coli and RNA-tumor viruses in vitro .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as concentrated sulfuric acid, dialkylaminoalkyl halides, and intermediates like 2,7-dihydroxyfluoren-9-one .
Major Products: The major product formed from these reactions is this compound dihydrochloride, which exhibits antiviral, anti-tumor, and immunostimulatory properties .
Scientific Research Applications
Ebola Virus
Tilorone has shown significant protective effects in mouse models infected with Ebola virus. Studies indicate that doses of 25 to 50 mg/kg can protect up to 90% of mice from lethal challenges with mouse-adapted strains of the virus. In vitro assays report a 50% effective concentration (EC50) of 230 nM, indicating potent antiviral activity against Ebola virus .
Rift Valley Fever Virus
In research focused on Rift Valley fever virus, this compound exhibited dose-dependent inhibition of viral replication in vitro. It was effective at concentrations as low as 0.67 μM in Vero CCL81 cells and demonstrated significant survival benefits in BALB/c mice challenged with lethal doses of the virus . The compound not only reduced viral titers but also improved overall survival rates in treated mice.
Influenza and Respiratory Infections
This compound is clinically used for treating influenza and acute respiratory viral infections in several countries. Its broad-spectrum activity extends to various strains of influenza A and B viruses, showcasing its potential as a therapeutic option during flu outbreaks .
Table: Summary of this compound's Antiviral Applications
Case Study 1: Efficacy Against Ebola
In a study conducted by researchers at a collaborative drug-repurposing program, this compound was identified as a potent inhibitor of Ebola virus, achieving high survival rates in treated mice compared to controls. The study emphasized the need for further investigation into its clinical applications against emerging viral threats .
Case Study 2: Rift Valley Fever
Research published on this compound's effects against Rift Valley fever virus illustrated significant reductions in viral load and improved survival outcomes in animal models. The study highlighted the compound's potential as a therapeutic agent for zoonotic diseases lacking effective treatments .
Mechanism of Action
Tilorone acts as an inducer of the interferon antiviral response. It stabilizes DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription, leading to reduced metabolic demand prior to stroke and subsequent neuroprotection . It also induces alterations in interferon-associated mRNAs in the brain and peripheral organs .
Comparison with Similar Compounds
Tilorone’s pharmacological profile is distinct from structurally or functionally related compounds. Below is a systematic comparison:
Antiviral Activity
Key Insights :
- This compound’s IFN induction is delayed but prolonged, unlike rapid-response IFN inducers like poly(I:C) .
- Unlike lysosomotropic agents (e.g., Quinacrine), this compound directly inhibits viral DNA synthesis in herpesviruses .
Anticancer Activity
Key Insights :
- This compound’s antitumor activity is dose-dependent and relies on host immune activation (e.g., NK cells) rather than direct cytotoxicity .
- Analogs like 2,7-bis(2-diethylaminoacetyl)fluorene show superior tumor suppression but higher toxicity .
Immunomodulatory Effects
Key Insights :
- This compound and Cridanimod retain antiviral efficacy in rats despite absent IFN induction, suggesting species-independent mechanisms .
Key Insights :
- This compound’s lysosomal glycosaminoglycan storage may limit long-term use, unlike CMA or Pyronaridine .
- It exhibits superior metabolic stability in humans compared to Quinacrine .
Biological Activity
Tilorone, a synthetic low-molecular-weight compound, is primarily recognized for its broad-spectrum antiviral activity. Originally developed as an antiviral agent, it has demonstrated efficacy against various viral infections, including Ebola virus and Rift Valley fever virus. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data tables and case studies.
This compound exerts its antiviral effects through several mechanisms:
- Interferon Induction : this compound is known to stimulate the production of interferons (IFNs), which play a crucial role in the immune response against viral infections. This induction enhances the antiviral state of cells, making them less susceptible to viral replication.
- Direct Antiviral Activity : In vitro studies have shown that this compound can inhibit viral replication directly. For instance, it has been reported to have a 50% effective concentration (EC50) of 230 nM against Ebola virus .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : this compound exhibits excellent solubility and high permeability across cell membranes, which suggests good oral bioavailability .
- Metabolism : Studies indicate that this compound is not a substrate for P-glycoprotein and does not inhibit major CYP450 enzymes, suggesting a low potential for drug-drug interactions .
- Half-Life : In mouse models, this compound has a half-life of approximately 18 hours, with significant plasma stability .
Table 1: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Solubility | Excellent |
Caco-2 Permeability | High |
P-glycoprotein Substrate | No |
CYP450 Inhibition | None |
Plasma Protein Binding | 52% |
Half-Life in Mice | ~18 hours |
Clinical Efficacy
This compound has been evaluated in various clinical settings:
- Ebola Virus : In animal models, this compound demonstrated a survival rate of 90-100% in mice infected with the Ebola virus when administered at therapeutic doses. This contrasts sharply with a 10% survival rate in control groups .
- Rift Valley Fever Virus : this compound significantly reduced viral titers in vitro and improved survival rates in BALB/c mice infected with Rift Valley fever virus. The EC50 values were determined to be 0.67 μM in Vero CCL81 cells and 1.41 μM in A549 cells .
- Respiratory Tract Infections : Clinical trials indicated that this compound had a prophylactic efficacy of 72% against respiratory tract infections in humans .
Table 2: Clinical Efficacy Data for this compound
Virus | Model | EC50 (μM) | Survival Rate (%) |
---|---|---|---|
Ebola Virus | Mouse | 0.230 | 90-100 |
Rift Valley Fever Virus | BALB/c Mouse | 0.67 (Vero) | Significant Increase |
Respiratory Tract Infections | Human Trials | Not Applicable | 72 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Ebola Virus : A study involving mice treated with this compound showed a marked increase in survival rates compared to untreated controls. The treatment was initiated post-infection, demonstrating the compound's potential as a therapeutic agent even after viral exposure .
- Diabetes and Glucose Metabolism : Recent research indicates that this compound enhances glucose uptake in skeletal muscle cells by activating BMP signaling pathways. This suggests potential applications beyond antiviral therapy, particularly in metabolic disorders like diabetes .
Properties
IUPAC Name |
2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMFCABZENCRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27591-69-1 (di-hydrochloride) | |
Record name | Tilorone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045958 | |
Record name | Tilorone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27591-97-5, 27591-69-1 | |
Record name | Tilorone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27591-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilorone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tilorone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tilorone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILORONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6W7VEW6KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.